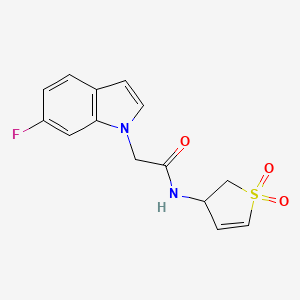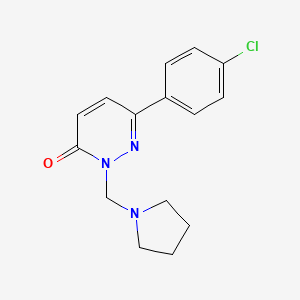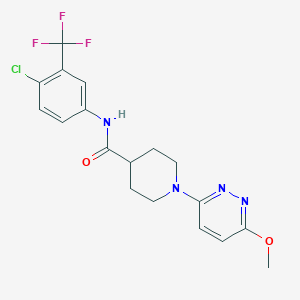![molecular formula C17H16F3N5O3 B10991901 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991901.png)
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with an intriguing structure. Let’s break it down:
- The core consists of a pyrrolidine ring (a five-membered ring containing nitrogen) with a methyl group (CH₃) and a phenyl group (C₆H₅) attached.
- The N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide part adds complexity, including a triazole ring (a five-membered ring containing nitrogen and three carbon atoms) and a trifluoromethyl group (CF₃).
- Researchers have explored its potential as an inhibitor of protein-protein interactions involving MDM2 and p53, which play crucial roles in cancer regulation .
Preparation Methods
- Synthetic routes:
- One approach involves constructing the pyrrolidine ring and then attaching the triazole moiety.
- Reaction conditions:
- Specific conditions depend on the synthetic strategy, but typical steps include cyclization reactions and amide bond formation.
- Industrial production methods:
- While industrial-scale production details are scarce, laboratory-scale synthesis provides insights.
Chemical Reactions Analysis
- Reactions:
- Oxidation, reduction, and substitution reactions are possible.
- Common reagents and conditions:
- Oxidation: Often involves reagents like KMnO₄ or H₂O₂.
- Reduction: Catalytic hydrogenation (e.g., Pd/C) or metal hydrides (e.g., LiAlH₄).
- Substitution: Nucleophilic substitutions (e.g., using NaN₃).
- Major products:
- Various derivatives with modified substituents on the pyrrolidine and triazole rings.
Scientific Research Applications
- Chemistry: Studying its reactivity, stability, and potential applications in drug design.
- Biology: Investigating its impact on cellular pathways, especially those involving p53.
- Medicine: Assessing its potential as an anticancer agent.
- Industry: Exploring its use in materials science or as a building block for other compounds.
Mechanism of Action
- It likely interacts with MDM2 and p53 proteins, affecting their stability and function.
- Molecular targets: MDM2 and p53.
- Pathways: Regulation of cell cycle, apoptosis, and tumor suppression.
Comparison with Similar Compounds
- Uniqueness: The combination of pyrrolidine, triazole, and trifluoromethyl groups sets it apart.
- Similar compounds: Explore related pyrrolidine-based inhibitors and compare their structures and activities.
Remember, this compound’s potential extends beyond its chemical formula—it holds promise in cancer research and therapeutic development
Properties
Molecular Formula |
C17H16F3N5O3 |
|---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H16F3N5O3/c1-16(10-5-3-2-4-6-10)9-12(27)25(14(16)28)8-7-11(26)21-15-22-13(23-24-15)17(18,19)20/h2-6H,7-9H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
MXHCYYDXOXGEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)NC2=NNC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B10991822.png)
![7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10991830.png)

![(7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10991845.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991864.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10991868.png)
![N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991874.png)
![N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991881.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10991887.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B10991909.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one](/img/structure/B10991932.png)

